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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for leveraging the advanced

capabilities of Silux CMOS sensors in fluorescence microscopy. The high sensitivity, low noise,

and high frame rates of Silux CMOS technology offer significant advantages for a wide range

of fluorescence-based imaging applications, from routine fixed-cell immunofluorescence to

dynamic live-cell imaging of intracellular signaling.

Introduction to Silux CMOS Sensors in
Fluorescence Microscopy
Complementary Metal-Oxide-Semiconductor (CMOS) technology has emerged as a powerful

alternative to traditional Charge-Coupled Device (CCD) and Electron-Multiplying CCD

(EMCCD) sensors in scientific imaging. Silux Technology, a leader in high-performance CMOS

Image Sensors (CIS), offers innovative solutions tailored for demanding low-light applications.

[1]

The key advantages of using Silux CMOS sensors in fluorescence microscopy include:

High Sensitivity and Quantum Efficiency (QE): Silux's backside-illuminated sensors, such as

the LN130BSI, boast a high QE, enabling the detection of faint fluorescence signals with

shorter exposure times, thus minimizing phototoxicity in live-cell imaging.[1][2]
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Ultra-Low Read Noise: Advanced pixel design and readout electronics result in extremely

low read noise, crucial for distinguishing weak signals from the background in low-light

conditions.[3][4]

High Frame Rates: The parallel readout architecture of CMOS sensors allows for

significantly faster frame rates compared to traditional CCDs, making them ideal for

capturing dynamic cellular processes like calcium signaling and vesicle trafficking.[5][6]

Wide Dynamic Range: Silux sensors can capture a wide range of signal intensities within a

single image, from dim fluorescent probes to bright cellular features.[7]

Cost-Effectiveness: CMOS sensors generally offer a more affordable solution compared to

EMCCD cameras without compromising on performance for many applications.[8]

Quantitative Performance Comparison
To aid in selecting the appropriate detector for your imaging needs, the following table provides

a quantitative comparison of key performance metrics between the Silux LN130BSI CMOS

sensor, a typical scientific CMOS (sCMOS) sensor, and an Electron-Multiplying CCD (EMCCD)

sensor.

Feature Silux LN130BSI Typical sCMOS Typical EMCCD

Read Noise (e- rms) ~1.1e- 1.0 - 2.5 e- <1 e- (with EM gain)

Quantum Efficiency

(QE)

Up to 93% @

560nm[1]
Up to 95% Up to 95%

Maximum Frame Rate

(fps)
High >100 ~30-100

Dynamic Range High >25,000:1[1] ~10,000:1

Pixel Size (µm) 9.5[1] 5 - 11 10 - 16

Resolution 1.3 MP[1] 2 - 25 MP 0.25 - 1 MP
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Here, we provide detailed protocols for three common fluorescence microscopy applications,

optimized for use with Silux CMOS sensors.

Protocol 1: Immunofluorescence Staining of Cultured
Cells
This protocol outlines the steps for preparing and imaging fixed cultured cells stained with

fluorescently labeled antibodies.

Materials:

Cultured cells grown on sterile glass coverslips (#1.5 thickness)[9]

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)[10]

Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[10]

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS)[11]

Primary Antibody (specific to the target protein)

Fluorophore-conjugated Secondary Antibody

Antifade Mounting Medium[9]

Procedure:

Cell Culture and Fixation:

Plate cells on coverslips and grow to the desired confluency.

Gently wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[12]

Wash the cells three times with PBS for 5 minutes each.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b073817?utm_src=pdf-body
https://www.arigobio.com/files/protocol_tips/files/Immunofluorescence-Protocol.pdf
https://www.creative-diagnostics.com/immunofluorescence-protocol-cultured-cell.htm
https://www.creative-diagnostics.com/immunofluorescence-protocol-cultured-cell.htm
https://www.leica-microsystems.com/science-lab/life-science/how-to-prepare-specimen-for-immunofluorescence-microscopy/
https://www.arigobio.com/files/protocol_tips/files/Immunofluorescence-Protocol.pdf
https://www.cellsignal.com/learn-and-support/protocols/protocol-if
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Permeabilization and Blocking:

Incubate the cells with Permeabilization Buffer for 10-15 minutes. This step is necessary

for intracellular targets.[9]

Wash three times with PBS.

Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific

antibody binding.[11]

Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to the recommended concentration.

Incubate the coverslips with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.

Wash three times with PBS.

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light

from this step onwards.

Incubate with the secondary antibody solution for 1 hour at room temperature in the dark.

[11]

Wash three times with PBS in the dark.

Mounting and Imaging:

Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting

medium.

Seal the edges of the coverslip with nail polish to prevent drying.

Image the specimen using a fluorescence microscope equipped with a Silux CMOS

sensor.

Image Acquisition Settings (Recommended Starting Points):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.arigobio.com/files/protocol_tips/files/Immunofluorescence-Protocol.pdf
https://www.leica-microsystems.com/science-lab/life-science/how-to-prepare-specimen-for-immunofluorescence-microscopy/
https://www.leica-microsystems.com/science-lab/life-science/how-to-prepare-specimen-for-immunofluorescence-microscopy/
https://www.benchchem.com/product/b073817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exposure Time: 50-500 ms (adjust to achieve a good signal-to-noise ratio without saturating

the detector).

Gain: Use low to moderate gain to minimize noise amplification.

Binning: 1x1 for highest resolution, or 2x2 to increase sensitivity and frame rate at the cost of

resolution.

Software: Utilize imaging software to control the camera, acquire images, and perform any

necessary post-acquisition analysis.

Protocol 2: Live-Cell Calcium Imaging with Genetically
Encoded Calcium Indicators (GECIs)
This protocol describes the imaging of intracellular calcium dynamics in live cells expressing a

GECI, such as GCaMP.

Materials:

Cells expressing a GECI (e.g., GCaMP)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Reagents for stimulating calcium signaling (e.g., ionomycin, ATP)

Procedure:

Cell Preparation:

Plate GECI-expressing cells on #1.5 glass-bottom dishes.

On the day of imaging, replace the culture medium with pre-warmed live-cell imaging

medium.

Mount the dish on the microscope stage equipped with an environmental chamber to

maintain 37°C and 5% CO2.[13]

Microscope Setup:
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Use a fluorescence microscope equipped with a high-speed Silux CMOS camera.

Select the appropriate filter set for the specific GECI (e.g., FITC/GFP filter set for GCaMP).

[14]

Focus on the cells using transmitted light or low-intensity fluorescence to minimize

phototoxicity.[15]

Image Acquisition:

Set the camera to acquire a time-lapse series.

Exposure Time: Use the shortest possible exposure time (e.g., 10-100 ms) that provides a

sufficient signal-to-noise ratio to capture rapid calcium transients.[15]

Frame Rate: Adjust the frame rate according to the kinetics of the expected calcium signal

(e.g., 10-100 fps).[5]

Laser Power/Excitation Intensity: Use the lowest possible intensity to minimize

phototoxicity and photobleaching.[16]

Acquire a baseline fluorescence recording for a short period.

Add the stimulating reagent and continue recording to capture the calcium response.

Data Analysis:

Use image analysis software to define regions of interest (ROIs) over individual cells.

Measure the mean fluorescence intensity within each ROI for each frame of the time-

lapse.

Calculate the change in fluorescence over baseline (ΔF/F₀) to quantify the calcium signal.

Protocol 3: Förster Resonance Energy Transfer (FRET)
Microscopy
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This protocol provides a general workflow for performing sensitized emission FRET microscopy

to study protein-protein interactions in live cells.[17]

Materials:

Live cells co-expressing a FRET pair (e.g., CFP-YFP fusion proteins).

Live-cell imaging medium.

Procedure:

Sample Preparation:

Prepare cells expressing the FRET biosensor on #1.5 glass-bottom dishes as described

for live-cell imaging.

Image Acquisition Setup:

Use a fluorescence microscope with a Silux CMOS camera and appropriate filter sets for

the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

Acquire three images:

1. Donor Channel Image: Excite with the donor excitation wavelength and detect with the

donor emission filter.

2. Acceptor Channel Image: Excite with the acceptor excitation wavelength and detect with

the acceptor emission filter.

3. FRET Channel Image: Excite with the donor excitation wavelength and detect with the

acceptor emission filter.[18]

Control Samples:

To correct for spectral bleed-through, prepare control samples of cells expressing only the

donor fluorophore and cells expressing only the acceptor fluorophore.

Image these control samples using the same settings as the FRET sample.
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Image Acquisition:

Acquire images in all three channels for the FRET sample and the control samples.

Minimize exposure time and excitation intensity to reduce phototoxicity.

FRET Data Analysis:

Background Subtraction: Subtract the background fluorescence from all images.

Bleed-through Correction: Use the control images to calculate the percentage of donor

fluorescence that bleeds into the FRET channel and the percentage of acceptor

fluorescence that is directly excited by the donor excitation wavelength.

Corrected FRET (cFRET) Calculation: Apply the bleed-through correction factors to the

FRET channel image of the experimental sample.

FRET Efficiency Calculation: The FRET efficiency can be calculated using various

established algorithms that take into account the corrected intensities of the donor,

acceptor, and FRET channels.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in

fluorescence microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073817#using-silux-cmos-sensors-for-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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